N-(2-(Furan-2-yl)ethyl)-N-methylpropan-2-amine
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Overview
Description
N-(2-(Furan-2-yl)ethyl)-N-methylpropan-2-amine is an organic compound that belongs to the class of amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an ethyl chain that is further connected to a methylpropan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Furan-2-yl)ethyl)-N-methylpropan-2-amine typically involves the reaction of furan-2-yl ethylamine with isopropyl methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Furan-2-yl)ethyl)-N-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
N-(2-(Furan-2-yl)ethyl)-N-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-(Furan-2-yl)ethyl)-N-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Furan-2-yl)ethyl]acetamide
- Ethyl 3-(furan-2-yl)propionate
- 2,5-Furandicarboxylic acid
- 2,5-Dimethylfuran
Uniqueness
N-(2-(Furan-2-yl)ethyl)-N-methylpropan-2-amine stands out due to its unique combination of a furan ring and an amine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H17NO |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H17NO/c1-9(2)11(3)7-6-10-5-4-8-12-10/h4-5,8-9H,6-7H2,1-3H3 |
InChI Key |
BIJVTFHIPYFBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC1=CC=CO1 |
Origin of Product |
United States |
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